Tak-441 is a potent and selective smoothened (Smo) antagonist, scientifically classified as a pyrrolo[3,2-c]pyridine derivative. [ [] ] Its primary role in scientific research is as a tool for investigating the hedgehog (Hh) signaling pathway, specifically by inhibiting the activity of the Smo receptor. [ [] ] This pathway plays a crucial role in embryonic development and tissue homeostasis, and its deregulation has been implicated in various cancers.
The synthesis of Tak-441 involves several steps starting from commercially available materials. The process typically includes:
Industrial production methods mirror these laboratory techniques but are optimized for large-scale synthesis, employing automated systems and stringent quality control measures to ensure consistency.
Tak-441 has a complex molecular structure characterized by its pyrrolo[3,2-c]pyridine core. The molecular formula is CHNO, with a molecular weight of 214.23 g/mol. Its structure allows it to effectively interact with the Smoothened receptor, inhibiting Hedgehog signaling.
Key structural features include:
The three-dimensional configuration of Tak-441 is crucial for its binding affinity to target receptors .
Tak-441 can participate in various chemical reactions including:
The major products from these reactions depend on the specific reagents and conditions used, influencing its potential applications in medicinal chemistry .
Tak-441 functions primarily by inhibiting the Hedgehog signaling pathway through its action on the Smoothened receptor. The mechanism includes:
In laboratory settings, Tak-441 has shown significant effects on cellular processes by modulating gene expression related to tumor growth and survival .
Tak-441 exhibits several notable physical and chemical properties:
These properties are critical when considering dosage forms for clinical applications .
Tak-441 is primarily investigated for its potential applications in oncology:
Clinical trials are ongoing to evaluate its efficacy against tumors that have developed resistance to other Hedgehog inhibitors .
The Hedgehog (Hh) signaling pathway is an evolutionarily conserved system critical for embryonic development and adult tissue homeostasis. During embryogenesis, Sonic Hedgehog (Shh), Indian Hedgehog (Ihh), and Desert Hedgehog (Dhh) ligands act as morphogens to establish tissue patterning, particularly in the neural tube, limbs, and skeleton. The Shh ligand gradient directs neural progenitor cell fate specification and motor neuron differentiation in the developing central nervous system [1] [4]. Postnatally, Hh signaling regulates stem cell maintenance and regenerative processes in musculoskeletal tissues, the digestive system, and hair follicles through tightly controlled ligand-dependent activation [1] [8].
The canonical pathway initiates when Hh ligands bind to the Patched (PTCH1) receptor, relieving its inhibition of Smoothened (SMO), a class F G protein-coupled receptor (GPCR). Activated SMO translocates to primary cilia—specialized signaling organelles essential for vertebrate Hh transduction—where it undergoes conformational changes enabling downstream signal propagation. This culminates in nuclear translocation of GLI transcription factors (GLI1, GLI2, GLI3), which regulate target genes including PTCH1 and GLI1 itself, forming a feedback loop [1] [4] [10]. GLI1 acts solely as a transcriptional activator, while GLI2/3 undergo proteolytic processing into activator (GLIA) or repressor (GLIR) forms depending on pathway activity. In quiescent states, Suppressor of Fused (SUFU) binds and sequesters GLI proteins in the cytoplasm, facilitating their phosphorylation by Protein Kinase A (PKA), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), leading to GLI2/3 proteolytic conversion to repressors [4] [10].
Component | Function | Role in Pathway |
---|---|---|
SHH/IHH/DHH Ligands | Secreted morphogens; undergo cholesterol/palmitate modification for activity | Pathway initiation |
PTCH1 Receptor | 12-transmembrane receptor; inhibits SMO in absence of ligand | Signal reception & regulation |
SMO Transducer | Class F GPCR; translocates to primary cilium upon PTCH1 inhibition release | Signal transduction |
GLI1 Transcription Factor | Transcriptional activator; pathway target gene | Terminal effector (activator only) |
GLI2/3 Transcription Factors | Processed to activators (full-length) or repressors (truncated) | Terminal effectors (dual function) |
SUFU Regulatory Protein | Binds and sequesters GLI proteins; promotes GLI2/3 repressor formation | Major negative regulator |
Oncogenic Hh pathway activation occurs via ligand-dependent and ligand-independent mechanisms. Ligand-independent activation arises from loss-of-function mutations in PTCH1 (≈90% of basal cell carcinomas, Gorlin syndrome-related tumors) or gain-of-function mutations in SMO (e.g., SMO-W535L in medulloblastoma), leading to constitutive SMO signaling and GLI activation [1] [8] [10]. Approximately 20% of SMO mutations are oncogenic, mimicking its active conformation and conferring resistance to inhibitors [2]. Ligand-dependent activation involves autocrine (tumor cells produce ligands) or paracrine (tumor-associated stroma produces ligands) signaling, prevalent in pancreatic, prostate, and gastrointestinal cancers [8] [10].
SMO activation involves cholesterol-dependent conformational changes. Structural studies reveal three cholesterol-binding pockets: in the extracellular cysteine-rich domain (CRD), the transmembrane domain (TMD), and the linker domain (LD). Cholesterol binding induces a "switch" mechanism where residue R451 in transmembrane helix 6 (TM6) disengages from W535 in TM7, enabling cytoplasmic rearrangement and G-protein coupling [2] [7]. This facilitates SMO ciliary accumulation and dissociation of GLI-SUFU complexes, allowing nuclear translocation of GLIA and transcription of oncogenes (MYCN, CCND1, BCL2) [4] [10].
Non-canonical GLI activation (SMO-independent) occurs through KRAS, PI3K/AKT, or TGFβ pathways, contributing to therapeutic resistance. However, TAK-441 primarily targets canonical SMO-dependent signaling [10].
Aberrant SMO activation drives tumorigenesis in basal cell carcinoma (BCC), medulloblastoma (SHH subtype), and rhabdomyosarcoma. In BCC, >90% exhibit PTCH1 mutations or SMO amplifications, while 20–30% of medulloblastomas harbor SMO or SUFU mutations [8]. SMO hyperactivity promotes angiogenesis, metastasis, and chemotherapy resistance by upregulating survival genes and maintaining cancer stem cells (CSCs) [1] [4].
The clinical relevance of SMO inhibitors is exemplified by vismodegib (FDA-approved for BCC). However, acquired resistance via SMO mutations (e.g., D473H) limits efficacy. TAK-441, a pyrrolo[3,2-c]pyridine derivative, was developed to overcome these limitations. It inhibits SMO with IC₅₀ values of 0.3–0.7 nM in cell-based assays and suppresses GLI1 transcription at nanomolar concentrations [6] [9]. Pharmacodynamic studies in xenograft models demonstrate that TAK-441 plasma concentrations of >0.68 μg/ml (≈1.2 μM) achieve >90% tumor growth inhibition, correlating with >94% GLI1 mRNA suppression in tumors [3].
Parameter | TAK-441 | Vismodegib | Sonidegib |
---|---|---|---|
Chemical Class | Pyrrolopyridine | Benzimidazole | Benzamide |
SMO Binding Site | TMD/CRD* | TMD | TMD |
IC₅₀ (Cell-Based) | 0.3–0.7 nM | 3–13 nM | 1–10 nM |
GLI1 mRNA IC₅₀ | 0.0457 μg/ml (tumor) | 0.25 μM | 0.1 μM |
Solubility (pH 6.8) | High† | Low | Moderate |
Resistance Mutations | SMO-D473H‡ | SMO-D473H/G497W | SMO-D473H/G497W |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7